molecular formula C16H12N4 B5276323 MFCD00703239

MFCD00703239

Cat. No.: B5276323
M. Wt: 260.29 g/mol
InChI Key: UWXRQZSSEWNKIX-JLHYYAGUSA-N
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Description

Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and catalysis . Hypothetically, MFCD00703239 may share structural motifs like pyridine, indole, or boronic acid groups, which are common in screening libraries and drug discovery .

Properties

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-pyridin-4-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4/c1-20-15-5-3-2-4-14(15)19-16(20)13(11-17)10-12-6-8-18-9-7-12/h2-10H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXRQZSSEWNKIX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=NC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00703239 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process often involves the use of high-throughput screening to identify optimal reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

MFCD00703239 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

MFCD00703239 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD00703239 involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs (e.g., substituent variations) and functional analogs (e.g., catalytic or pharmacological roles), guided by methodologies in and . Key criteria include physical properties , reactivity , synthetic yields , and bioactivity .

Table 1: Structural and Functional Comparison
Compound (MDL/CAS) Molecular Formula Key Functional Groups Similarity Score Key Properties/Applications References
MFCD00703239 (Hypothetical) C₆H₅BBrClO₂ Boronic acid, halide substituents Suzuki coupling, drug intermediate
MFCD10697534 (CAS 905306-69-6) C₇H₁₀N₂O Pyridine, methoxy, amine 0.85 High water solubility, non-CYP inhibitor
MFCD07186391 (CAS 57335-86-1) C₁₀H₈ClNO Indole, methyl, chloro 0.93 Anticancer intermediates, high BBB permeability
MFCD13195646 (CAS 1046861-20-4) C₆H₅BBrClO₂ Boronic acid, aryl halides 0.87 Cross-coupling reactions, high GI absorption
Key Findings :

Structural Similarity :

  • Boronic Acid Derivatives (e.g., MFCD13195646): Share bromo/chloro substituents, enabling cross-coupling reactions. This compound likely exhibits similar reactivity but may differ in steric hindrance due to substituent positioning .
  • Indole Derivatives (e.g., MFCD07186391): High similarity scores (0.93) correlate with shared aromatic systems, though substituents (e.g., Cl vs. CH₃) alter bioavailability and toxicity profiles .

Functional Comparison: Catalytic Efficiency: Boronic acids in show Suzuki reaction yields >70%, whereas pyridine-based amines (MFCD10697534) have lower synthetic yields (30–69%) due to side reactions . Bioactivity: Indole derivatives (MFCD07186391) demonstrate high blood-brain barrier (BBB) penetration, unlike pyridine analogs (MFCD10697534), which are non-BBB permeable .

Physical State and Solubility :

  • Boronic acids (e.g., MFCD13195646) are highly water-soluble (0.24 mg/mL), facilitating aqueous-phase reactions. In contrast, indole derivatives (MFCD07186391) exhibit moderate solubility but better lipid membrane penetration .
  • Molecular weight differences (e.g., 235.27 g/mol for boronic acids vs. 193.63 g/mol for indoles) inversely correlate with solubility and directly with melting points .

Thermal Stability :

  • Boronic acids decompose above 150°C, limiting high-temperature applications. Indole derivatives (MFCD07186391) are stable up to 200°C, making them suitable for high-heat syntheses .

Research Implications and Limitations

  • Synthetic Challenges : Lower yields in pyridine-based compounds () suggest this compound may require optimized catalysts or protective groups to improve efficiency .
  • Data Gaps : Direct experimental data for this compound is absent, necessitating extrapolation from structural analogs. Future studies should validate its reactivity and safety profiles .

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